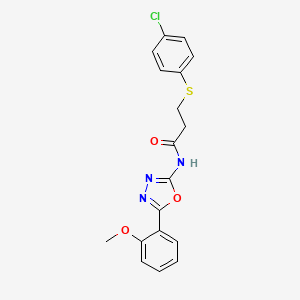

3-((4-chlorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

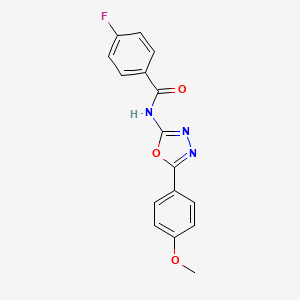

The compound "3-((4-chlorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide" is a chemical entity that appears to be a derivative of 1,3,4-oxadiazole. The presence of a 4-chlorophenyl group and a 2-methoxyphenyl group suggests that the compound could have interesting chemical properties and potential biological activity. The structure implies that it may be synthesized through the condensation of appropriate thiol and amide precursors, possibly involving a 1,3,4-oxadiazole core.

Synthesis Analysis

While the specific synthesis of "3-((4-chlorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide" is not detailed in the provided papers, a related synthesis process is described in the first paper. The synthesis of a similar oxadiazole derivative starts with the reaction of 3-chloro-1-benzothiophene-2-carbonylchloride with hydrazine hydrate to afford a carbohydrazide, which is then used to synthesize the oxadiazole core . This suggests that a similar approach could be used for the synthesis of the compound , with modifications to incorporate the specific chlorophenyl and methoxyphenyl groups.

Molecular Structure Analysis

Chemical Reactions Analysis

The compound may undergo various chemical reactions typical for amides, thiols, and aromatic compounds. The thiol group could participate in nucleophilic substitution reactions, while the amide linkage might be involved in hydrolysis under certain conditions. The aromatic rings could undergo electrophilic substitution reactions, depending on the electronic effects of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical properties such as melting point, solubility, and crystallinity would depend on the specific molecular interactions and the solid-state structure of the compound. The chemical properties would be influenced by the functional groups present in the molecule. For instance, the electron-withdrawing chloro group could affect the acidity of the thiol group, while the electron-donating methoxy group could influence the reactivity of the oxadiazole ring. The compound's potential biological activity could be inferred from its structural similarity to known bioactive molecules, but without experimental data, this remains speculative.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds and Their Importance in Medicinal Chemistry

1,3,4-Thiadiazole and oxadiazole heterocycles, including compounds like 3-((4-chlorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide, are recognized as crucial scaffolds in medicinal chemistry due to their wide pharmacological potentials. These compounds are notable for their ability to modify chemically, allowing for a variety of pharmacological activities. The 1,3,4-oxadiazole ring, in particular, acts as a bioisostere for carboxylic, amide, and ester groups, which are essential for enhancing pharmacological activity through hydrogen bonding interactions with various enzymes and receptors. Studies have highlighted these heterocycles' roles in antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities, showcasing their importance as structural matrices for new drug-like molecule construction (Lelyukh, 2019).

Therapeutic Potential and Drug Development

The structural uniqueness of the 1,3,4-oxadiazole ring makes it a prime candidate for binding with various enzymes and receptors, leading to a wide range of bioactivities. Research focused on the development of 1,3,4-oxadiazole-based derivatives has highlighted their significant therapeutic potency in treating various ailments. These compounds have been utilized in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. This emphasizes the oxadiazole ring's potential in contributing to the advancement of medicinal chemistry and drug development (Verma et al., 2019).

Synthesis and Pharmacological Activities

Recent advancements in the synthesis and study of oxadiazole derivatives, particularly focusing on 1,3,4-oxadiazole, have brought to light their considerable pharmacokinetic properties. These compounds exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The synthesis techniques and biological applications of these compounds have been extensively reviewed, offering a deep dive into their multifaceted pharmacological potential and laying the groundwork for future research in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c1-24-15-5-3-2-4-14(15)17-21-22-18(25-17)20-16(23)10-11-26-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMABOOCKNIETQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2514635.png)

![1,7-diethyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2514639.png)

![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)

![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)

![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)